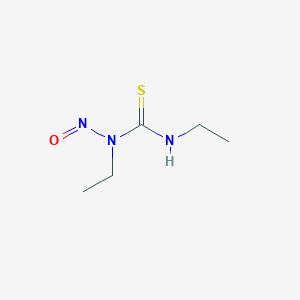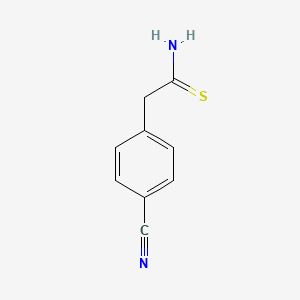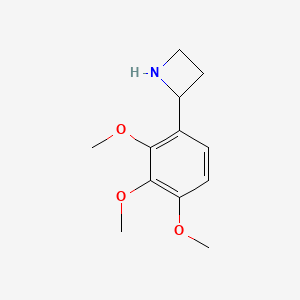
2-(2,3,4-Trimethoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trimethoxyphenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring attached to a 2,3,4-trimethoxyphenyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties. The trimethoxyphenyl group contributes to the compound’s stability and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-trimethoxyphenyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Trimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the azetidine ring is reacted with a trimethoxyphenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with various substituents using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Alkyl halides, sulfonates, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Functionalized azetidines with various substituents.
Applications De Recherche Scientifique
2-(2,3,4-Trimethoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)azetidine involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trimethoxyphenyl group can enhance binding affinity and specificity, while the azetidine ring’s strain can facilitate reactive interactions.
Comparaison Avec Des Composés Similaires
2-(2,3,4-Trimethoxyphenyl)pyrrolidine: Similar structure but with a five-membered ring.
2-(2,3,4-Trimethoxyphenyl)aziridine: Contains a three-membered ring, leading to different reactivity.
2-(2,3,4-Trimethoxyphenyl)piperidine: Features a six-membered ring, offering different stability and reactivity profiles.
Uniqueness: 2-(2,3,4-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity. This makes it a valuable scaffold in synthetic chemistry and drug development, offering distinct advantages over its five- and six-membered counterparts.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(2,3,4-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-4-8(9-6-7-13-9)11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3 |
Clé InChI |
OGPORGUFFGBFAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2CCN2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
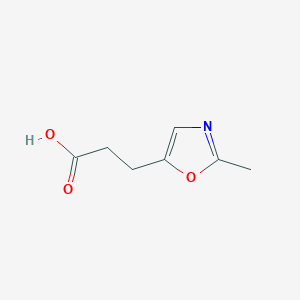

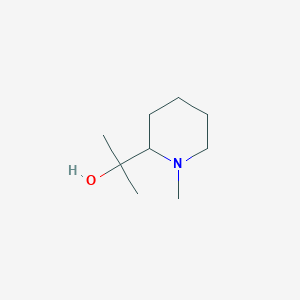
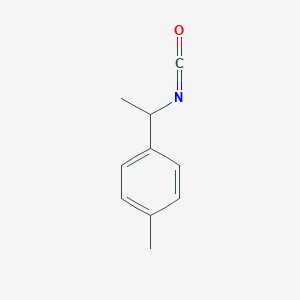
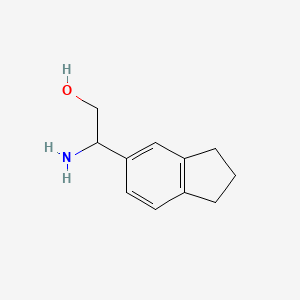
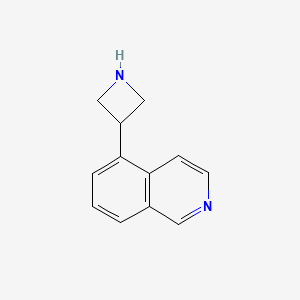
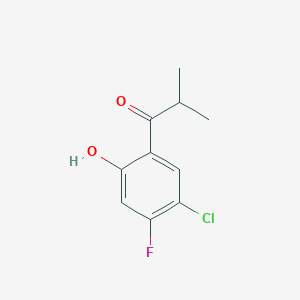
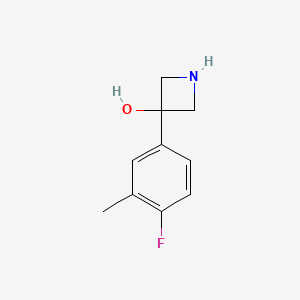
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
